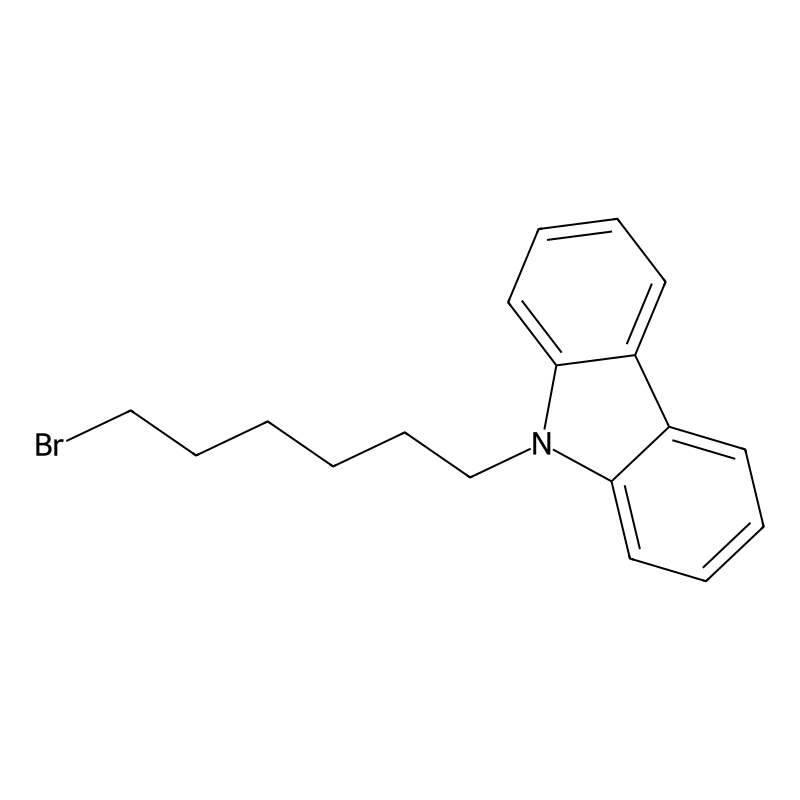

9-(6-bromohexyl)-9H-carbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Building Block for Optoelectronic Devices:

9-(6-Bromohexyl)-9H-carbazole is a valuable building block in the synthesis of conjugated polymers and small molecules for optoelectronic devices []. These devices convert light into electrical signals or vice versa, and they are essential components in various technologies, including:

- Organic light-emitting diodes (OLEDs): OLEDs are displays that use organic materials to emit light. 9-(6-Bromohexyl)-9H-carbazole can be incorporated into the design of OLEDs to improve their efficiency and color purity [].

- Organic solar cells: These devices convert sunlight into electricity. 9-(6-Bromohexyl)-9H-carbazole can be used to develop new materials for organic solar cells with enhanced light absorption and charge transport properties [].

- Field-effect transistors (FETs): FETs are fundamental components in electronic circuits. 9-(6-Bromohexyl)-9H-carbazole can be employed to create organic FETs with improved performance characteristics [].

Material Properties:

The scientific research interest in 9-(6-Bromohexyl)-9H-carbazole stems from its intriguing material properties:

- High thermal stability: This property allows devices made with 9-(6-Bromohexyl)-9H-carbazole to function at elevated temperatures [].

- Tunable optoelectronic properties: By modifying the chemical structure of 9-(6-Bromohexyl)-9H-carbazole, scientists can tailor its light-emitting and light-absorbing properties for specific applications [].

- Hole-transporting capability: This property makes 9-(6-Bromohexyl)-9H-carbazole a valuable material for designing efficient organic electronic devices [].

9-(6-bromohexyl)-9H-carbazole is a chemical compound with the molecular formula C18H20BrN and a molecular weight of 330.27 g/mol. It appears as a solid at room temperature and is typically stored in a cool environment. The compound features a carbazole core, which is a bicyclic structure known for its aromatic properties, and is substituted with a bromohexyl group at the 9-position. This unique substitution enhances its chemical reactivity and potential applications in various fields, including materials science and organic electronics .

The mechanism of action of 9-(6-bromohexyl)-9H-carbazole is not well-established as its research is primarily focused on its potential applications in devices. However, due to its carbazole core, it might exhibit properties like fluorescence and phosphorescence, which are crucial for optoelectronic devices [].

- Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles, allowing for the synthesis of different derivatives.

- Electrophilic Aromatic Substitution: The aromatic nature of the carbazole moiety makes it susceptible to electrophilic attack, facilitating further functionalization.

- Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are valuable for constructing complex organic structures .

The synthesis of 9-(6-bromohexyl)-9H-carbazole typically involves multi-step organic reactions. Common methods include:

- Bromination: Starting from carbazole, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromo group.

- Alkylation: The bromo group can then be alkylated with hexyl bromide or a similar reagent to form the desired 6-bromohexyl substituent.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (typically >97%) for research and application purposes .

9-(6-bromohexyl)-9H-carbazole has several noteworthy applications:

- Organic Electronics: Due to its electronic properties, it is explored as a material in organic light-emitting diodes (OLEDs) and solar cells.

- Polymeric Membranes: Its derivatives are used in creating advanced membranes with specific permeability and selectivity characteristics .

- Pharmaceutical Research: As a potential lead compound, it may serve as a basis for developing novel therapeutic agents targeting various diseases.

Studies on the interaction of 9-(6-bromohexyl)-9H-carbazole with biological systems are still emerging. Preliminary data suggest that it may interact with cellular pathways involved in cancer progression and inflammation. Further investigations are required to elucidate its mechanisms of action and potential therapeutic uses.

Several compounds share structural similarities with 9-(6-bromohexyl)-9H-carbazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 9H-Carbazole | Base structure without substitutions | Known for its fluorescent properties |

| 3-(6-Bromohexyl)-carbazole | Bromine at different position | Potentially different biological activity |

| 9-(4-bromobutyl)-carbazole | Shorter alkyl chain | May exhibit different solubility properties |

| 1-Methyl-9H-carbazole | Methyl substitution at nitrogen | Enhanced solubility in organic solvents |

These compounds illustrate the versatility of the carbazole framework and highlight how variations in substitution can lead to distinct chemical and biological behaviors.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant